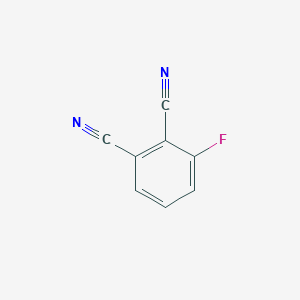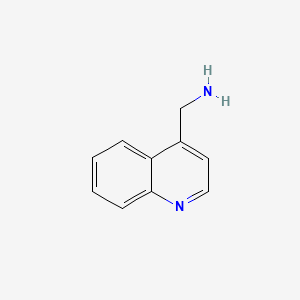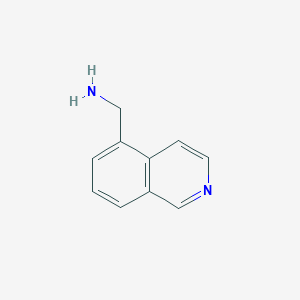
Benzenamine, 4-methoxy-N-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-methoxy-N-(2-methylpropyl)-, also known by its CAS Number 71182-60-0, is a chemical compound with the molecular formula C11H17NO . The molecular weight of this compound is 179.26 .
Molecular Structure Analysis
The molecular structure of Benzenamine, 4-methoxy-N-(2-methylpropyl)- consists of a benzene ring substituted with an amine group (NH2), a methoxy group (OCH3), and a 2-methylpropyl group .Physical And Chemical Properties Analysis
The boiling point of Benzenamine, 4-methoxy-N-(2-methylpropyl)- is predicted to be 279.4±23.0 °C, and its density is predicted to be 0.980±0.06 g/cm3 . The pKa value, which indicates the acidity of the compound, is predicted to be 5.56±0.32 .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
N-Isobutyl-4-methoxyaniline: is a key intermediate in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of derivatives that exhibit significant antitrypanosomal activity . These compounds are crucial in the treatment and management of parasitic diseases such as African trypanosomiasis .
Development of Pharmaceuticals
The compound serves as a building block in the pharmaceutical industry. It can be modified to create new molecules with potential therapeutic effects. Its derivatives may be considered as scaffolds for the development of natural antitrypanosomal compounds, which are selectively non-toxic to certain cell lines .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry, particularly in spectroscopic and spectrometric methods. It helps in the calibration of instruments and validation of analytical methods due to its well-characterized properties .
Mécanisme D'action
Target of Action
N-Isobutyl-4-methoxyaniline, also known as Benzenamine, 4-methoxy-N-(2-methylpropyl)-, is a compound that has been used in various chemical reactions . .
Mode of Action
It is known that anilines, a class of compounds to which n-isobutyl-4-methoxyaniline belongs, are often involved in reactions such as the sandmeyer reaction . This reaction is used for the conversion of an aryl amine to an aryl halide, which can be used for the construction of biologically active compounds .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions and can potentially affect a variety of biochemical pathways depending on their specific structure and the context in which they are used .
Result of Action
The compound’s involvement in reactions such as the sandmeyer reaction suggests that it may play a role in the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the behavior of anilines in general .
Propriétés
IUPAC Name |
4-methoxy-N-(2-methylpropyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGQPDOYMGONFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478482 |
Source


|
| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-4-methoxyaniline | |
CAS RN |
71182-60-0 |
Source


|
| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

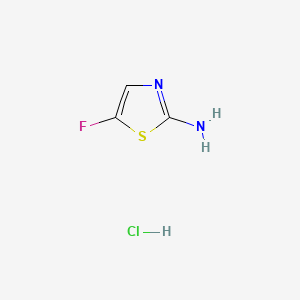
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
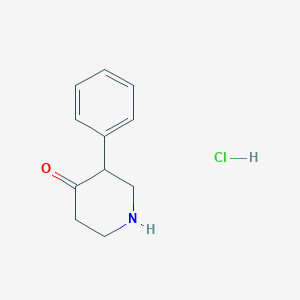
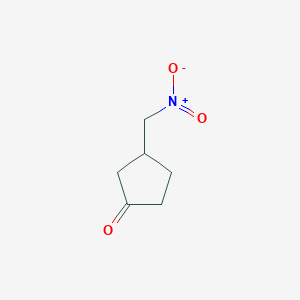
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
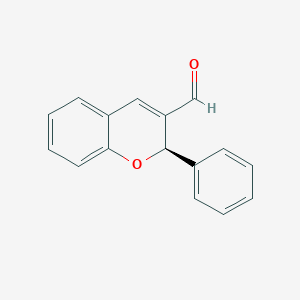
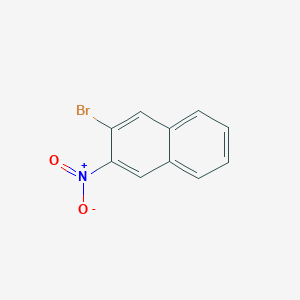
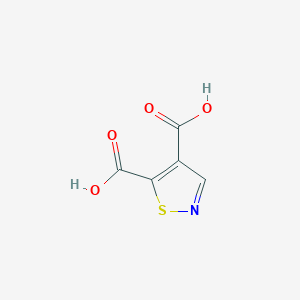
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)
